Beryllium carbide

Overview

Description

Beryllium carbide (Be₂C) is a covalent compound synthesized by reacting beryllium metal or beryllium oxide (BeO) with carbon at high temperatures (1,700–2,000°C) . It appears as a yellow-red or brick-red crystalline solid with a high melting point (>2,100°C) and exhibits unique nuclear, thermal, and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beryllium carbide can be synthesized by heating beryllium and carbon at elevated temperatures above 950°C . Another method involves the reduction of beryllium oxide with carbon at temperatures above 1,500°C, following the reaction: [ 2BeO + 3C \rightarrow Be₂C + 2CO ]

Industrial Production Methods: Industrial production of this compound typically involves the direct combination of beryllium and carbon at high temperatures. The process requires precise control of temperature and atmosphere to ensure the purity and quality of the final product .

Types of Reactions:

Hydrolysis: this compound decomposes very slowly in water, forming beryllium oxide and methane gas: [ Be₂C + 2H₂O \rightarrow 2BeO + CH₄ ]

Reaction with Acids: In mineral acids, the decomposition is faster, producing beryllium ions and methane: [ Be₂C + 4H⁺ \rightarrow 2Be²⁺ + CH₄ ]

Reaction with Alkalis: In hot concentrated alkali, this compound reacts rapidly, forming alkali metal beryllates and methane: [ Be₂C + 4OH⁻ \rightarrow 2BeO₂²⁻ + CH₄ ]

Common Reagents and Conditions:

Water: Slow decomposition at room temperature.

Mineral Acids: Faster decomposition with methane evolution.

Concentrated Alkali: Rapid reaction forming beryllates and methane.

Major Products:

- Beryllium Oxide (BeO)

- Methane (CH₄)

Scientific Research Applications

Inertial Confinement Fusion (ICF)

Beryllium carbide is utilized as an ablation material in inertial confinement fusion capsules. Its low atomic number and low opacity are critical for minimizing energy loss during fusion reactions. The high melting point of Be₂C allows it to withstand the extreme conditions present during the fusion process, making it an ideal candidate for enhancing the performance of fusion capsules .

- Diffusion Barrier : Research indicates that this compound effectively blocks the diffusion of copper atoms within the capsule structure, which is essential for maintaining the integrity of the fusion environment. The diffusion barrier for copper in this compound is significantly higher than in pure beryllium, providing a crucial advantage in ICF applications .

Nuclear Reactors

This compound serves as a core material in nuclear reactors due to its high melting point and stability under radiation. Its properties make it suitable for use as a neutron moderator, enhancing reactor efficiency by reflecting neutrons back into the core. This capability allows for improved fuel utilization and reduced waste production .

- Neutron Moderation : The effectiveness of Be₂C as a neutron moderator is attributed to its favorable nuclear properties, which include a low absorption cross-section and high-temperature tolerance. This makes it a potential alternative to traditional moderators like graphite, particularly in molten salt reactors .

Hydrogen Storage

Recent studies have explored the use of metal-decorated this compound as a high-capacity hydrogen storage material . The compound exhibits strong adsorption characteristics, making it an attractive option for hydrogen storage technologies aimed at supporting clean energy initiatives .

- Adsorption Mechanism : The unique structure of Be₂C allows it to interact favorably with hydrogen molecules, potentially leading to efficient storage solutions that can be utilized in fuel cells and other hydrogen-based energy systems.

Advanced Materials for Armor and Electronics

This compound is being investigated for its potential in developing advanced armor materials due to its hardness and density. In various studies, Be₂C has been shown to outperform other materials like boron carbide in terms of ballistic protection .

- Ceramic Composites : The integration of beryllium compounds into ceramic matrices has led to the development of next-generation armor systems that provide enhanced protection while maintaining lightweight characteristics essential for military applications.

- Electrical Applications : Beryllium's unique properties also extend to electronics, where this compound can be used in connectors and components requiring high thermal conductivity and reliability. This is particularly important in aerospace and telecommunications sectors where failure could have critical consequences .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which beryllium carbide exerts its effects is primarily through its chemical stability and high melting point. In nuclear reactors, it acts as a neutron reflector, enhancing the efficiency of the reactor . In hydrogen storage, the metal-decorated this compound adsorbs hydrogen molecules, stabilizing them through van der Waals interactions .

Comparison with Similar Compounds

Key Properties:

- Chemical Reactivity : Be₂C hydrolyzes in water or moisture to produce methane (CH₄) and beryllium hydroxide (Be(OH)₂):

Be₂C + 4H₂O → 2Be(OH)₂ + CH₄ . - Thermal Stability : Decomposes above 2,100°C, releasing graphite .

- Covalent Nature : Unlike ionic carbides (e.g., CaC₂), Be₂C is covalent due to beryllium’s small atomic size and high ionization energy .

Comparison with Similar Carbides

Aluminum Carbide (Al₄C₃)

Structural and Chemical Similarities :

- Hydrolysis : Both Be₂C and Al₄C₃ produce methane upon hydrolysis, classifying them as methanides:

Al₄C₃ + 12H₂O → 4Al(OH)₃ + 3CH₄ . - Covalent Bonding : Al₄C₃, like Be₂C, exhibits covalent bonding due to the diagonal relationship between Be (Group 2) and Al (Group 13) .

Differences :

- Reactivity : Al₄C₃ reacts faster with water than Be₂C .

- Applications : Al₄C₃ is used in metallurgy (e.g., aluminum alloy refinement), whereas Be₂C’s applications are niche due to toxicity and handling challenges .

Table 1: Chemical Comparison of Be₂C and Al₄C₃

Silicon Carbide (SiC)

Structural and Thermal Properties :

- Covalent Bonding : SiC has a strong covalent Si-C network, making it exceptionally hard (Mohs hardness ~9.5) and thermally conductive (≈270 W/m·K in SiC-BeO composites) .

- Composite Enhancement : Adding 2 wt.% BeO to SiC improves thermal conductivity (270 W/m·K) and electrical resistance (10¹³ Ω·cm), ideal for high-performance ceramics .

Mechanical Performance :

- Mirror Substrates : Beryllium mirrors outperform SiC in dynamic range (RMS surface error: 2.18×10⁻⁶ mm vs. higher for SiC) and resonant frequency (1,609 Hz vs. lower for SiC) under inertial and thermal loads .

Table 2: Thermal and Mechanical Comparison of Be₂C and SiC

Boron Carbide (B₄C)

Functional Comparison :

- Thermal Performance : Boron carbide shares light weight and thermal conductivity with Be₂C, making it a candidate for fusion reactor coatings (e.g., ITER tokamak walls) .

- Cost and Safety : B₄C is preferable to Be₂C due to lower toxicity and greater availability .

Beryllium Borides :

- Be₂B : Density (1.89 g/cm³), Vickers hardness (1,300 HV₁), but low fracture toughness (2 MPa·m¹/₂) limit ballistic applications .

- BeB₆ : Theoretical studies suggest properties akin to B₄C, but synthesis challenges hinder practical use .

Aluminum Silicon Carbide (AlSiC)

Thermal Expansion :

- AlSiC’s thermal expansion coefficient matches beryllium, making it a "third-generation aerospace inertial material" with superior dimensional stability .

Biological Activity

Beryllium carbide (Be2C) is a compound that has garnered attention due to its unique properties and potential applications in various fields, including nuclear technology and materials science. This article examines the biological activity of this compound, focusing on its interactions with biological systems, potential toxicity, and implications for human health.

This compound is characterized by its antifluorite structure, where beryllium and carbon atoms are arranged in a face-centered cubic lattice. This structure contributes to its stability and utility in high-temperature applications. The compound has a melting point of approximately 2,550 °C and exhibits high thermal conductivity, making it suitable for various industrial applications.

Exposure Risks

Beryllium and its compounds, including this compound, are known to pose significant health risks upon exposure. The primary concern is the potential for chronic beryllium disease (CBD), which can develop following inhalation or dermal exposure to beryllium dust or fumes. Studies indicate that even low levels of exposure can lead to sensitization and subsequent immune responses .

Mechanism of Toxicity

The biological activity of this compound is largely influenced by the release of beryllium ions in biological systems. Once introduced into the body, beryllium can be presented to T-cells by antigen-presenting cells (APCs), leading to T-cell proliferation and the production of pro-inflammatory cytokines such as IL-2 and TNF-α. This immune response can result in granuloma formation and lung damage .

Case Studies

-

Chronic Beryllium Disease (CBD)

A longitudinal study involving workers exposed to beryllium revealed a significant correlation between exposure levels and the incidence of CBD. The study utilized the beryllium lymphocyte proliferation test (BeLPT) to assess sensitization levels among workers over a ten-year period. Results indicated that sensitization could occur after as little as nine weeks of exposure, with CBD potentially developing within three months . -

Animal Studies

Research investigating the effects of beryllium oxide introduced intratracheally into animal models demonstrated pathological responses only at specific temperature conditions during oxide preparation. These studies highlight the importance of exposure conditions in determining biological responses .

Diffusion Barrier Properties

Recent studies have explored the use of this compound as a diffusion barrier in inertial confinement fusion (ICF) applications. The compound effectively blocks copper diffusion, which is crucial for maintaining the integrity of ICF capsules during high-energy reactions. The diffusion activation energy for copper atoms passing through this compound was found to be significantly higher than in pure beryllium, indicating its effectiveness as a barrier material .

Ion Beam Irradiation Studies

Research conducted at Oak Ridge National Laboratory has investigated the effects of ion beam irradiation on this compound. The study aimed to understand the degradation mechanisms under high-radiation environments, which are relevant for nuclear reactor applications. Preliminary findings suggest that this compound exhibits favorable radiation damage characteristics compared to traditional materials like graphite .

Data Tables

| Property | Value |

|---|---|

| Melting Point | 2,550 °C |

| Structure | Antifluorite |

| Thermal Conductivity | High |

| Diffusion Activation Energy (Cu) | 2.95 eV |

| Health Effect | Observation |

|---|---|

| Chronic Beryllium Disease | Develops post-exposure |

| Sensitization | Occurs within 9 weeks |

| Immune Response | T-cell activation |

Q & A

Q. Basic: What are the established methods for synthesizing high-purity beryllium carbide (Be₂C) in laboratory settings?

Answer : this compound is synthesized via direct reaction of beryllium powder with high-purity graphite in an inert argon atmosphere at temperatures exceeding 2000°C. Key steps include:

- Pre-drying reactants at 200°C to minimize moisture interference.

- Using a graphite crucible to avoid contamination.

- Post-synthesis acid washing (e.g., 5% HCl) to remove unreacted beryllium oxide (BeO) and metallic beryllium residues.

Thermogravimetric analysis (TGA) is recommended to monitor reaction completion and optimize yield .

Q. Basic: How can researchers experimentally distinguish between free carbon and combined carbon in this compound samples?

Answer : Employ a two-step combustion analysis:

Free carbon : Heat the sample to 800°C in oxygen, capturing CO₂ emissions via gas chromatography.

Combined carbon : Digest the residue in concentrated HNO₃, then combust at 1200°C to quantify CO₂ from Be₂C.

Calibrate using certified reference materials with known free/combined carbon ratios. This method resolves discrepancies arising from incomplete reactions or hygroscopic impurities .

Q. Basic: What methodological considerations are critical for analyzing the hydrolysis kinetics of this compound in aqueous environments?

Answer : Key protocols include:

- Conduct hydrolysis in a nitrogen glovebox to prevent atmospheric CO₂ contamination.

- Use pH-stat titration to track methane (CH₄) evolution, as Be₂C + 2H₂O → Be(OH)₂ + CH₄.

- Compare rates in neutral H₂O (slow), 1M H₂SO₄ (accelerated), and 1M NaOH (rapid, producing methane and beryllate ions).

Kinetic modeling should account for surface passivation effects from Be(OH)₂ formation .

Q. Advanced: How can Raman spectroscopy resolve structural ambiguities in this compound films, particularly regarding carbon bonding heterogeneity?

Answer : Use multi-wavelength Raman spectroscopy (e.g., 488 nm and 633 nm lasers) to differentiate sp³ (diamond-like) and sp² (graphitic) carbon domains. Key steps:

- Deconvolute spectra using D (disorder), G (graphitic), and TPAK (transpolyacetylene) bands.

- Cross-validate with TEM-EDS to correlate spectral features with localized stoichiometric variations.

This approach identifies defects in films prepared via thermal MOCVD, where precursor ratios (e.g., Be(CH₃)₂:C₂H₂) critically influence bonding .

Q. Advanced: What computational frameworks address discrepancies in thermal neutron scattering cross-sections for this compound?

Answer : Combine ab initio density functional theory (DFT) with phonon density of states (DOS) calculations to refine thermal scattering libraries (TSLs). Methodology:

- Use software like PHONON or Quantum ESPRESSO to model interatomic forces.

- Integrate outputs into NJOY nuclear data processing code to generate TSLs.

- Validate against inelastic neutron scattering experiments to resolve discrepancies between legacy force models and modern computational results .

Q. Advanced: How do impurity phases like beryllium oxide (BeO) affect the mechanical stability of Be₂C composites under neutron irradiation?

Answer : Synchrotron X-ray diffraction (XRD) and nanoindentation reveal that:

- BeO inclusions >5 wt% induce stress concentrations, reducing fracture toughness by 20–30%.

- Metallic beryllium phases (from incomplete synthesis) degrade thermal conductivity via phonon scattering.

Mitigation strategies: - Optimize synthesis parameters to limit impurities.

- Perform accelerated irradiation testing in fission reactors (neutron flux >10¹⁴ n/cm²/s) to establish tolerance thresholds .

Q. Advanced: What strategies prevent delamination of Be₂C coatings on fusion reactor-facing components?

Answer : For thermal MOCVD-deposited films:

- Use substrate temperatures ≥800°C and precursor ratios (Be(CH₃)₂:C₂H₂ = 1:3) to enhance adhesion.

- Implement in situ stress monitoring via laser curvature measurements.

- Post-deposition annealing at 1000°C in argon for 2 hours reduces residual stresses.

Validate stability using scratch adhesion tests and high-temperature (500°C) helium ion irradiation .

Q. Advanced: How can isotopic labeling clarify methane evolution pathways during Be₂C hydrolysis?

Answer : Use deuterated water (D₂O) and isotopically labeled Be₂C (¹³C-enriched):

Properties

InChI |

InChI=1S/C.2Be | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVOJETYKFAIRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

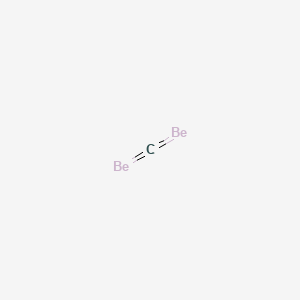

Canonical SMILES |

[Be]=C=[Be] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Be2C, CBe2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | beryllium carbide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Beryllium_carbide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060137 | |

| Record name | Beryllium carbide (Be2C) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

30.035 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brick-red or yellow-red solid; [Merck Index] Yellow odorless powder; [MSDSonline] | |

| Record name | Beryllium carbide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

506-66-1 | |

| Record name | Beryllium carbide (Be2C) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beryllium carbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryllium carbide (Be2C) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Beryllium carbide (Be2C) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryllium acetylide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.